molecular formula C21H22F3NO4 B560388 2-[[4-[[4-Methoxy-2-(trifluoromethyl)phenyl]methylcarbamoyl]phenyl]methyl]butanoic acid

2-[[4-[[4-Methoxy-2-(trifluoromethyl)phenyl]methylcarbamoyl]phenyl]methyl]butanoic acid

Cat. No. B560388
M. Wt: 409.4 g/mol
InChI Key: VPAHYLNIDWFBPW-UHFFFAOYSA-N
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Scientific Research Applications

RB394 has a wide range of scientific research applications:

Safety and Hazards

Safety and hazard information for this compound can also be found in chemical databases . It’s important to handle all chemicals with appropriate safety measures to minimize risk.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RB394 involves the reaction of 4-methoxy-2-(trifluoromethyl)benzylamine with α-ethyl-4-bromobenzenepropanoic acid under specific conditions. The reaction typically requires a solvent such as dimethylformamide and a base like potassium carbonate. The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of RB394 follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The final product is typically purified using recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

RB394 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Mechanism of Action

RB394 exerts its effects by inhibiting soluble epoxide hydrolase and activating peroxisome proliferator-activated receptor gamma. Soluble epoxide hydrolase is involved in the metabolism of lipid epoxides, while peroxisome proliferator-activated receptor gamma plays a crucial role in adipogenesis, lipid metabolism, and anti-inflammatory processes. The compound’s dual modulation leads to the upregulation of target genes and pathways associated with these enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of RB394

RB394 is unique due to its dual modulation of both soluble epoxide hydrolase and peroxisome proliferator-activated receptor gamma. This dual activity makes it a valuable compound for studying the interplay between these two pathways and their combined effects on cellular processes .

properties

IUPAC Name

2-[[4-[[4-methoxy-2-(trifluoromethyl)phenyl]methylcarbamoyl]phenyl]methyl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F3NO4/c1-3-14(20(27)28)10-13-4-6-15(7-5-13)19(26)25-12-16-8-9-17(29-2)11-18(16)21(22,23)24/h4-9,11,14H,3,10,12H2,1-2H3,(H,25,26)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPAHYLNIDWFBPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CC=C(C=C1)C(=O)NCC2=C(C=C(C=C2)OC)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[[4-[[4-Methoxy-2-(trifluoromethyl)phenyl]methylcarbamoyl]phenyl]methyl]butanoic acid
Reactant of Route 2
2-[[4-[[4-Methoxy-2-(trifluoromethyl)phenyl]methylcarbamoyl]phenyl]methyl]butanoic acid
Reactant of Route 3
2-[[4-[[4-Methoxy-2-(trifluoromethyl)phenyl]methylcarbamoyl]phenyl]methyl]butanoic acid
Reactant of Route 4
2-[[4-[[4-Methoxy-2-(trifluoromethyl)phenyl]methylcarbamoyl]phenyl]methyl]butanoic acid
Reactant of Route 5
2-[[4-[[4-Methoxy-2-(trifluoromethyl)phenyl]methylcarbamoyl]phenyl]methyl]butanoic acid
Reactant of Route 6
2-[[4-[[4-Methoxy-2-(trifluoromethyl)phenyl]methylcarbamoyl]phenyl]methyl]butanoic acid

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